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Compound of Interest

Compound Name: Fmoc-D-1-Nal-OH

Cat. No.: B557941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for Fmoc-D-1-Nal-OH, a key building block in peptide synthesis. The

information presented herein is essential for the characterization and quality control of this

compound in research and drug development settings.

Core Spectroscopic Data
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for Fmoc-D-1-Nal-OH (C₂₈H₂₃NO₄, Molecular Weight:

437.49 g/mol [1]). While a definitive experimental spectrum for this specific molecule is not

publicly available, the data presented is a representative summary based on the known

spectroscopic characteristics of its constituent functional groups: the

fluorenylmethyloxycarbonyl (Fmoc) protecting group, the D-alanine backbone, and the 1-

naphthyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Fmoc-D-1-Nal-
OH. The expected chemical shifts in ¹H and ¹³C NMR are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Fmoc-D-1-Nal-OH
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~10.5 - 12.5 Singlet (broad) 1H
Carboxylic acid (-

COOH)

~7.8 - 8.2 Multiplet 2H
Aromatic protons

(Fmoc)

~7.6 - 7.8 Multiplet 2H
Aromatic protons

(Fmoc)

~7.2 - 7.5 Multiplet 4H
Aromatic protons

(Fmoc)

~7.8 - 8.1 Multiplet 1H
Aromatic proton

(Naphthyl)

~7.4 - 7.6 Multiplet 3H
Aromatic protons

(Naphthyl)

~7.2 - 7.4 Multiplet 3H
Aromatic protons

(Naphthyl)

~4.5 - 4.8 Multiplet 1H α-CH (Alanine)

~4.2 - 4.5 Multiplet 1H CH (Fmoc)

~4.0 - 4.2 Multiplet 2H CH₂ (Fmoc)

~3.3 - 3.6 Multiplet 2H β-CH₂ (Naphthyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data for Fmoc-D-1-Nal-OH

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b557941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~173 - 176 Carbonyl (-COOH)

~156 - 158 Carbonyl (Fmoc urethane)

~143 - 145 Aromatic C (Fmoc, quaternary)

~141 - 142 Aromatic C (Fmoc, quaternary)

~132 - 134 Aromatic C (Naphthyl, quaternary)

~128 - 130 Aromatic CH (Naphthyl)

~127 - 128 Aromatic CH (Fmoc)

~125 - 127 Aromatic CH (Naphthyl)

~125 - 126 Aromatic CH (Fmoc)

~120 - 121 Aromatic CH (Fmoc)

~66 - 68 CH₂ (Fmoc)

~53 - 55 α-C (Alanine)

~47 - 49 CH (Fmoc)

~37 - 39 β-C (Naphthyl)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The

characteristic absorption frequencies for Fmoc-D-1-Nal-OH are presented in Table 3.

Table 3: Predicted FT-IR Spectroscopic Data for Fmoc-D-1-Nal-OH

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b557941?utm_src=pdf-body
https://www.benchchem.com/product/b557941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency (cm⁻¹) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic acid)

~3300 Medium N-H stretch (Urethane)

3100 - 3000 Medium C-H stretch (Aromatic)

3000 - 2850 Medium C-H stretch (Aliphatic)

~1730 - 1700 Strong C=O stretch (Carboxylic acid)

~1720 - 1690 Strong C=O stretch (Urethane)

~1600, ~1475 Medium-Weak C=C stretch (Aromatic)

~1530 Medium N-H bend (Amide II)

~1450 Medium C-H bend (Aliphatic)

1300 - 1000 Strong C-O stretch

900 - 690 Strong
C-H out-of-plane bend

(Aromatic)

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the

molecular weight of protected amino acids.

Table 4: Predicted Mass Spectrometry Data for Fmoc-D-1-Nal-OH

Ion m/z (calculated)

[M+H]⁺ 438.16

[M+Na]⁺ 460.14

[M-H]⁻ 436.15

Experimental Protocols
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Detailed methodologies for the spectroscopic analysis of Fmoc-D-1-Nal-OH are provided

below. These protocols are generalized and may require optimization based on the specific

instrumentation and sample characteristics.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of Fmoc-D-1-Nal-OH in approximately 0.5-0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to

ensure complete dissolution and to avoid signal overlap with the analyte.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 400 MHz or higher.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are typically referenced to the residual solvent peak

or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy Protocol
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet

method is commonly employed.

ATR: Place a small amount of the solid sample directly on the ATR crystal and apply

pressure to ensure good contact.

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)

powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent

pellet using a hydraulic press.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty sample holder (for ATR) or a pure KBr pellet before

scanning the sample.

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol
Sample Preparation: Prepare a dilute solution of Fmoc-D-1-Nal-OH (typically 1-10 µg/mL) in

a solvent compatible with electrospray ionization, such as a mixture of acetonitrile and water,

often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for

negative ion mode) to promote ionization.

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)

source. Common mass analyzers include quadrupole, time-of-flight (TOF), or Orbitrap.

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.

Acquire mass spectra over a relevant m/z range (e.g., 100-1000 m/z).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks (e.g.,

[M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm the molecular weight of the compound.

Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as Fmoc-D-1-Nal-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Methodological Analysis of Fmoc-D-
1-Nal-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557941#spectroscopic-data-for-fmoc-d-1-nal-oh-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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